molecular formula C7H6F2N2O B1304694 2,5-Difluorobenzohydrazide CAS No. 265644-03-9

2,5-Difluorobenzohydrazide

Cat. No. B1304694
M. Wt: 172.13 g/mol
InChI Key: WNRRZAITMSBJFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is of significant interest due to their applications in the pharmaceutical industry and material science. Paper describes a continuous flow synthesis method for 2,4,5-trifluorobenzoic acid, which involves the generation of an aryl-Grignard reagent followed by a reaction with gaseous CO2. This method utilizes a microflow system with a T-micromixer and a falling film microreactor, which facilitates the Grignard exchange reaction and the subsequent gas–liquid reaction with CO2, resulting in high yield and purity of the product. Although this paper does not directly address the synthesis of 2,5-Difluorobenzohydrazide, the techniques and principles described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2,5-Difluorobenzohydrazide would consist of a benzene ring with two fluorine atoms substituted at the 2 and 5 positions, and a hydrazide functional group. The presence of fluorine atoms in aromatic compounds can significantly influence their chemical properties and reactivity. Paper discusses the synthesis of various fluorinated heterocycles and notes that the introduction of fluorine atoms favors the formation of five-membered rings. This suggests that the fluorine atoms in 2,5-Difluorobenzohydrazide could similarly affect its reactivity and stability.

Chemical Reactions Analysis

The papers provided do not specifically mention 2,5-Difluorobenzohydrazide or its chemical reactions. However, the synthesis of related fluorinated compounds involves several key reactions, such as the Grignard reaction, which is a cornerstone in the formation of carbon-carbon bonds in many aromatic compounds . The Sandmeyer reaction, mentioned in paper , is another important reaction for introducing functional groups into aromatic rings, which could be relevant for further functionalization of 2,5-Difluorobenzohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Difluorobenzohydrazide can be inferred from the general properties of fluorinated aromatic compounds and hydrazides. Fluorine substitution often increases the stability and lipophilicity of aromatic compounds, which can be beneficial for pharmaceutical applications. The hydrazide group is known for its reactivity towards various reagents, which could make 2,5-Difluorobenzohydrazide a versatile intermediate in organic synthesis. While the papers do not provide specific data on 2,5-Difluorobenzohydrazide, paper describes the synthesis of 4-chloro-2,5-difluorobenzoic acid, which shares the difluorinated benzene core, and reports a high purity of the synthesized compound, suggesting that similar purity might be achievable for 2,5-Difluorobenzohydrazide with optimized synthesis conditions.

Scientific Research Applications

Anticancer Properties

2,5-Difluorobenzohydrazide derivatives demonstrate potential in cancer research. For instance, fluorinated Schiff bases derived from 1,2,4-triazoles, synthesized using 2,6-difluorobenzohydrazide, have shown significant antiproliferative effects against various human cancer cell lines (Kumar, Mohana, & Mallesha, 2013). Similarly, benzothiazole acylhydrazones, closely related to 2,5-difluorobenzohydrazide, have been studied for their anticancer activity (Osmaniye et al., 2018).

Antioxidant Activity

Compounds like 2,5-disubstituted 1,3,4-oxadiazoles, which can be synthesized from aryl hydrazides similar to 2,5-difluorobenzohydrazide, have been evaluated for their antioxidant properties. These compounds have shown significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Pharmaceutical Applications

The synthesis and study of 2,4,5-trifluorobenzoic acid, a compound related to 2,5-difluorobenzohydrazide, have important applications in the pharmaceutical industry (Deng et al., 2015).

Fuel Cell Technology

Poly(2,5-benzimidazole), related to 2,5-difluorobenzohydrazide, has shown potential as a polymer electrolyte membrane in high-temperature PEM fuel cells, illustrating the material's significance in energy applications (Rath et al., 2020).

Agricultural Antifungal Agents

1,3,4-Oxadiazole-2-carbohydrazides, structurally akin to 2,5-difluorobenzohydrazide, have been identified as potent agricultural antifungal agents, particularly against various fungi and oomycetes (Wu et al., 2019).

Safety And Hazards

The safety information for 2,5-Difluorobenzohydrazide includes several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Relevant Papers One relevant paper reports the synthesis of twelve new hydrazone derivatives based on the coupling of 2,5-difluorobenzohydrazide with different benzaldehydes . The derivatives were screened for their antibacterial activities, and some showed significant activity comparable to that of the standard antibacterial drug Ampicillin .

properties

IUPAC Name

2,5-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRRZAITMSBJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378872
Record name 2,5-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzohydrazide

CAS RN

265644-03-9
Record name 2,5-Difluorobenzoic hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265644-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-difluorobenzoic acid (3.5 g, 22 mmol) in THF/DMF (20 mL/20 mL) was added EDCI (4.7 g, 24 mmol), DMAP (50 mg) and NH2NHBoc (3.07 g, 23.2 mmol). After stirring for 16 hours, the reaction was quenched with water (30 mL) and diluted with EtOAc (30 mL). The organic layer was then washed with HCl (0.5 M, 20 mL), saturated NaHCO3 (20 mL), and brine (20 mL). The organic layer was then dried over Na2SO4, filtered and concentrated under reduced pressure to afford the crude Boc-protected product, which was then dissolved in DCM (60 mL) at 0° C. TFA (50 mL) was added to the above DCM solution. After stirring for 2 hours, the reaction mixture was concentrated and the residue was dissolved in DCM (60 mL). The solution was washed with saturated NaHCO3 (40 mL) and dried over Na2SO4, filtered and concentrated under reduced pressure to afford the desired crude product.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Narisetty, KB Chandrasekhar… - Letters in Drug …, 2013 - ingentaconnect.com
Hydrazones are important classes of compounds found in many synthetic products. Due to their importance in synthetic chemistry, the present article reports the synthesis of twelve new …
Number of citations: 22 www.ingentaconnect.com
S Saidugari, L Vadali, K Vidya… - Oriental Journal of …, 2016 - pdfs.semanticscholar.org
The synthesis of novel 1, 2, 3-triazole-hydrazone derivatives embedded with 3, 4-dimethoxy pyridine ring nucleus is described. These derivatives were prepared utilizing, 2-(…
Number of citations: 2 pdfs.semanticscholar.org
UF Mansoor, AR Angeles, C Dai, L Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
Kinesin spindle protein (KSP) is a mitotic kinesin that is expressed only in proliferating cells and plays a key role in spindle pole separation, formation of a bipolar mitotic spindle, as well …
Number of citations: 13 www.sciencedirect.com
A Reddy, NE Kathale - Orient, J. Chem, 2017 - wjpr.s3.ap-south-1.amazonaws.com
The present paper describes the synthesis and anti-inflammatory activity of some new hydrazide-hydrazone derivatives (4a-n) from commercially available vanillin as starting material in …
Number of citations: 4 wjpr.s3.ap-south-1.amazonaws.com
KR Paidi, VB Tatipamula, MK Kolli, V Pedakotla - Int J Chem Sci, 2017 - hakon-art.com
The accumulating pharmacological importance of drug resistant pathogens has lent auxiliary urgency to new antitubercular compound development. In this regard, a novel series of …
Number of citations: 12 www.hakon-art.com
L Dommati, B Satyanarayana… - Asian Journal of …, 2016 - Asian Journal of Chemistry
Number of citations: 5

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